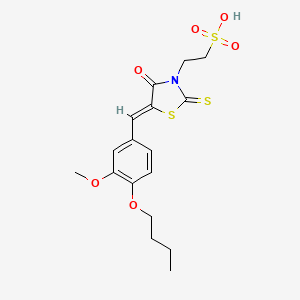

(Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S3/c1-3-4-8-24-13-6-5-12(10-14(13)23-2)11-15-16(19)18(17(25)26-15)7-9-27(20,21)22/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,20,21,22)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNHYUDPSQTJLJ-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps:

Formation of the Thiazolidinone Core: This step often starts with the reaction of a thioamide with an α-halo acid to form the thiazolidinone ring.

Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and an appropriate aldehyde, in this case, 4-butoxy-3-methoxybenzaldehyde.

Sulfonation: The final step involves the sulfonation of the ethane group, typically using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide and benzylidene moieties.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced forms of the thiazolidinone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a thiazolidinone derivative that has garnered interest in various scientific research applications due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. Specifically, studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Case Study: Human Leukemia Cell Lines

In vitro studies revealed that this compound and its derivatives showed potent cytotoxic effects against human leukemia cell lines. The mechanism of action was linked to the induction of apoptosis, as evidenced by DNA fragmentation assays. The IC50 values indicated strong activity, suggesting that modifications to the thiazolidinone structure could enhance efficacy against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against a range of bacteria and fungi.

Data Table: Antimicrobial Activity Summary

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.015 | 0.030 |

| Compound C | B. cereus | 0.010 | 0.020 |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Potential for Drug Development

Given its diverse biological activities, this compound is being investigated for potential applications in drug development targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The benzylidene moiety may enhance binding affinity through hydrophobic interactions, while the sulfonic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The 4-butoxy-3-methoxybenzylidene group distinguishes it from indole-, fluorophenyl-, or coumarin-based analogs. Bulkier alkoxy groups may enhance steric interactions with biological targets compared to smaller substituents like methoxy or fluorine .

- Acid Moieties: Ethanesulfonic acid provides stronger acidity and solubility compared to benzoic acid or propanoic acid derivatives seen in other compounds .

Synthesis: All analogs are synthesized via Knoevenagel condensation between rhodanine derivatives and aldehydes. Yields and reaction conditions vary slightly depending on aldehyde reactivity and solvent systems .

Mechanistic Insights :

- Indolyl derivatives inhibit microbial growth via disruption of cell wall synthesis or enzyme inhibition (e.g., carbonic anhydrase) .

- Fluorobenzylidene analogs exhibit anticancer activity by targeting kinases or apoptosis pathways .

- The target compound’s sulfonic acid group may modulate metabolic pathways, as seen in , where sulfonic acid derivatives downregulated colitis-associated metabolites (e.g., L-histidine) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a synthetic compound belonging to the thiazolidinone class, which has been studied for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study evaluating the antibacterial activity of related thiazolidinone derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.045 mg/mL against various bacterial strains. The most sensitive bacteria included Enterobacter cloacae and Staphylococcus aureus, while Escherichia coli demonstrated higher resistance levels .

| Bacterial Strain | MIC (mg/mL) | Comments |

|---|---|---|

| Enterobacter cloacae | 0.004 | Most sensitive |

| Staphylococcus aureus | 0.008 | Very good activity |

| Escherichia coli | 0.045 | Most resistant |

Antifungal Activity

The compound also exhibits antifungal properties, with MIC values suggesting effectiveness against fungi such as Candida species. The antifungal activity was reported to be comparable to that of established antifungal agents, indicating potential for clinical use .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidinone derivatives, including those structurally related to this compound. Compounds in this class have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in tumor cells through caspase-independent pathways. For example, certain derivatives have demonstrated significant antimitotic activity at submicromolar concentrations with low toxicity towards normal cells .

| Cancer Cell Line | GI50 (μM) | TGI (μM) | Comments |

|---|---|---|---|

| MOLT-4 (Leukemia) | 1.57 | 13.3 | High sensitivity |

| MDA-MB-231 (Breast) | <0.01 | - | Low toxicity |

Immunomodulatory Effects

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives have been studied for their immunomodulatory effects. One study reported a moderate anti-inflammatory effect without significant immunotoxicity, suggesting a potential role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid?

- Methodological Answer : The synthesis typically involves a condensation reaction between 4-butoxy-3-methoxybenzaldehyde and a 2-thioxothiazolidin-4-one precursor. A general protocol includes refluxing equimolar amounts of the aldehyde and thiazolidinone derivative in glacial acetic acid with sodium acetate as a catalyst (1:1–1.2:1 molar ratio) for 3–7 hours. The product is isolated by precipitation, washed with acetic acid and water, and recrystallized from DMF-acetic acid mixtures. Monitoring via TLC is critical to confirm reaction completion .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Characterization involves:

- Melting point analysis to compare with literature values.

- Spectroscopic techniques :

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups.

- ¹H/¹³C NMR to confirm the Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) and assign substituents (e.g., butoxy/methoxy protons).

- Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 3–7 hours) and improves yields (92–96% vs. 75–85%) by enhancing reaction kinetics .

- Catalyst screening : Test alternative bases (e.g., K₂CO₃) or ionic liquids to improve condensation efficiency.

- Solvent optimization : Explore DMF/ethanol mixtures for better solubility of intermediates .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Photostability testing : Expose to UV-Vis light (300–800 nm) to evaluate decomposition pathways.

- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds .

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy) be resolved?

- Methodological Answer :

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioassays.

- Assay standardization : Compare activity across uniform cell lines (e.g., MCF-7 for breast cancer) and consistent concentrations (e.g., 1–50 µM).

- Metabolite profiling : Test hydrolyzed or oxidized derivatives to identify active/inactive forms .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog synthesis : Modify the benzylidene group (e.g., replace 4-butoxy with 4-fluoro) or sulfonic acid moiety (e.g., introduce methyl esters).

- Biological screening : Test analogs in standardized assays (e.g., kinase inhibition, bacterial MIC tests).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs.

- Principal Component Analysis (PCA) to identify structural features correlating with activity .

Q. How to address limitations in experimental design when generalizing bioactivity results?

- Methodological Answer :

- Sample diversity : Expand testing to >3 cell lines or bacterial strains to reduce bias.

- Time-course studies : Account for compound degradation by analyzing stability over assay duration.

- Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.